4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-BR-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzylidene group, and a hydrosulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-BR-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the benzylidene group, and the incorporation of the hydrosulfide moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur sources. The reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((3-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-BR-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-((3-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-BR-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-((3-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-BR-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(BENZYLOXY)BENZYLIDENE)AMINO)-5-(2-F-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((3-(BENZYLOXY)BENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((4-(BENZYLOXY)BENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
What sets 4-((3-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-BR-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE apart from similar compounds is the presence of the bromine atom in the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C22H17BrN4OS |
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Molecular Weight |
465.4 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H17BrN4OS/c23-20-12-5-4-11-19(20)21-25-26-22(29)27(21)24-14-17-9-6-10-18(13-17)28-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,26,29)/b24-14+ |
InChI Key |
YKBLCJKXARMMCU-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Br |
Origin of Product |
United States |
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